molecular formula C8H2BrF3IN B12341929 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile

5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile

Cat. No.: B12341929
M. Wt: 375.91 g/mol
InChI Key: QGRFPBOWBYBSBU-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile (C₈H₂BrIF₃N) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 5), iodine (position 4), and a trifluoromethyl group (position 2), along with a nitrile functional group (position 1). The combination of heavy halogens (Br, I) and the electron-withdrawing trifluoromethyl group imparts unique reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science. Its molecular weight is approximately 370.92 g/mol, with iodine contributing significantly to its mass compared to chloro or bromo analogs .

Properties

Molecular Formula

C8H2BrF3IN

Molecular Weight

375.91 g/mol

IUPAC Name

5-bromo-4-iodo-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF3IN/c9-6-1-4(3-14)5(2-7(6)13)8(10,11)12/h1-2H

InChI Key

QGRFPBOWBYBSBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)I)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile typically involves the halogenation of a benzonitrile derivative. One common method is the sequential bromination and iodination of 2-(trifluoromethyl)benzonitrile. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, enabling better interactions with biological targets such as enzymes and receptors. Research indicates that the compound may exhibit pharmacological properties that can be harnessed for therapeutic purposes.

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile has been investigated for its potential as a pharmacophore. Studies have shown that its unique structure facilitates binding interactions that modulate biological activity, making it a candidate for further exploration in drug development. The compound's ability to interact with molecular targets through halogen bonding and hydrophobic interactions enhances its efficacy in biological systems.

Case Studies in Cancer Research

Several studies have focused on the biological activity of this compound against cancer cell lines. For instance, it has been evaluated for its effects on cell growth and apoptosis pathways, demonstrating potential as a lead compound in cancer therapy. The structural features of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile enable it to modulate enzyme activities and receptor functions, influencing critical cellular processes.

Material Science Applications

Beyond pharmaceuticals, this compound finds utility in materials science due to its electronic properties imparted by the halogen substituents. The presence of bromine and iodine enhances the stability and reactivity of the compound, making it valuable for various synthetic transformations.

Synthesis of Functional Materials

5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile can be utilized in the synthesis of functional materials such as polymers and coatings. Its unique reactivity allows for the incorporation into complex molecular architectures that are essential for developing advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the halogen atoms can participate in halogen bonding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 5-bromo-4-iodo-2-(trifluoromethyl)benzonitrile and related compounds are analyzed below:

Structural Analogs and Substitution Patterns

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile Not provided C₈H₂BrIF₃N ~370.92 Br (5), I (4), CF₃ (2) Nitrile
5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile 1242339-26-9 C₈H₂BrClF₃N 295.46 Br (5), Cl (4), CF₃ (2) Nitrile
4-Bromo-5-iodo-2-methyl-benzonitrile 2169371-28-0 C₈H₅BrIN 321.94 Br (4), I (5), CH₃ (2) Nitrile
5-Bromo-2-hydroxybenzonitrile Not provided C₇H₄BrNO 198.02 Br (5), OH (2) Nitrile, Hydroxyl
4-Amino-2-(trifluoromethyl)benzonitrile Not provided C₈H₅F₃N₂ 186.14 NH₂ (4), CF₃ (2) Nitrile, Amino

Key Differences and Implications

Halogen Substitution (Br, I vs. The bromo-chloro analog lacks iodine’s heavy atom effect, which is critical in X-ray crystallography and fluorescent materials .

Trifluoromethyl vs. Methyl/Hydroxyl Groups: The trifluoromethyl group (CF₃) in the target compound increases electron-withdrawing effects, stabilizing the nitrile group and altering lipophilicity. Replacing CF₃ with a hydroxyl group (as in 5-bromo-2-hydroxybenzonitrile) introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing thermal stability .

Functional Group Variations: The amino-substituted analog (4-amino-2-(trifluoromethyl)benzonitrile) exhibits nucleophilic reactivity due to the NH₂ group, making it suitable for condensation reactions, unlike the halogenated target compound .

Biological Activity

5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the following molecular formula: C8H3BrF3IN\text{C}_8\text{H}_3\text{Br}\text{F}_3\text{I}\text{N}. Its structure includes:

  • A benzene ring substituted with:
    • A bromine (Br) atom
    • An iodine (I) atom
    • A trifluoromethyl (CF3_3) group
    • A nitrile (CN) functional group

These substituents contribute to the compound's lipophilicity and metabolic stability, enhancing its interaction with biological targets such as enzymes and receptors, which is crucial for its pharmacological activity.

The biological activity of 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile is primarily attributed to:

  • Halogen Bonding : The presence of bromine and iodine allows for unique halogen bonding interactions, which can enhance binding affinity to target proteins.
  • Hydrophobic Interactions : The trifluoromethyl group increases the hydrophobic character of the molecule, facilitating interactions with lipid membranes and hydrophobic pockets in proteins.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For instance, various derivatives have shown efficacy against viral targets by inhibiting specific enzymes involved in viral replication. The structural modifications in halogenated benzonitriles are believed to enhance their antiviral potency .

Enzyme Interaction Studies

Studies have demonstrated that 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile interacts with several enzymes through competitive inhibition mechanisms. The binding affinity of this compound to enzymes can be quantified using IC50_{50} values, indicating its potential as a lead compound for drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of halogenated benzonitriles, including 5-Bromo-4-iodo-2-(trifluoromethyl)benzonitrile. Below are some notable findings:

Study ReferenceBiological ActivityKey Findings
AntiviralDemonstrated potential against viral replication pathways.
Enzyme InhibitionShown to inhibit key enzymes with low IC50_{50} values.
Binding AffinityEnhanced lipophilicity led to improved binding interactions with molecular targets.

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